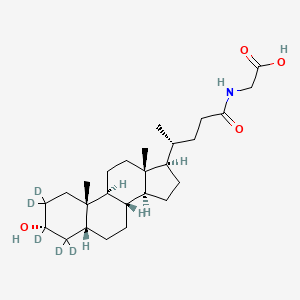
2,4,6-Trichloro-5-(1,3-dioxolan-2-yl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,6-Trichloro-5-(1,3-dioxolan-2-yl)pyrimidine is a chemical compound with the molecular formula C7H5Cl3N2O2 and a molecular weight of 255.49 g/mol . This compound is characterized by the presence of three chlorine atoms and a dioxolane ring attached to a pyrimidine core. It is used in various chemical reactions and has applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2,4,6-trichloropyrimidine with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes and the use of continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity of the final product.
化学反应分析
Types of Reactions
2,4,6-Trichloro-5-(1,3-dioxolan-2-yl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, and alcohols.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of pyrimidine derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used in substitution reactions.
Catalysts: Acid catalysts are often used in the formation of the dioxolane ring.
Solvents: Organic solvents such as dichloromethane and ethanol are commonly used in these reactions.
Major Products Formed
The major products formed from these reactions include substituted pyrimidine derivatives and various dioxolane-containing compounds.
科学研究应用
2,4,6-Trichloro-5-(1,3-dioxolan-2-yl)pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 2,4,6-Trichloro-5-(1,3-dioxolan-2-yl)pyrimidine involves its interaction with nucleophiles and enzymes. The chlorine atoms act as electrophilic sites, allowing the compound to react with nucleophiles and form covalent bonds. This interaction can inhibit enzyme activity and affect various biochemical pathways.
相似化合物的比较
Similar Compounds
2,4,6-Trichloropyrimidine: Lacks the dioxolane ring and has different reactivity and applications.
2,4,6-Trichloro-1,3,5-triazine: Similar in structure but contains a triazine ring instead of a pyrimidine ring.
2,4,6-Trichloropyridine: Contains a pyridine ring and has different chemical properties.
Uniqueness
2,4,6-Trichloro-5-(1,3-dioxolan-2-yl)pyrimidine is unique due to the presence of both the trichloropyrimidine and dioxolane moieties, which confer distinct reactivity and applications in various fields of research and industry.
属性
分子式 |
C7H5Cl3N2O2 |
|---|---|
分子量 |
255.5 g/mol |
IUPAC 名称 |
2,4,6-trichloro-5-(1,3-dioxolan-2-yl)pyrimidine |
InChI |
InChI=1S/C7H5Cl3N2O2/c8-4-3(6-13-1-2-14-6)5(9)12-7(10)11-4/h6H,1-2H2 |
InChI 键 |
ASUKWSIOTKPXTH-UHFFFAOYSA-N |
规范 SMILES |
C1COC(O1)C2=C(N=C(N=C2Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(alphaZ)-alpha-[(2-Ethoxy-2-oxoethoxy)imino]-2-(formylamino)-4-thiazoleacetic Acid](/img/structure/B13855988.png)
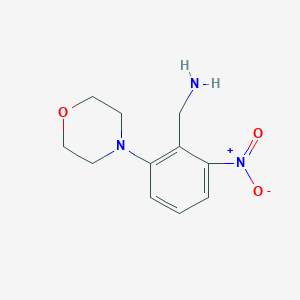
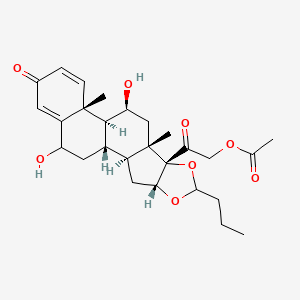
![3-Oxa-9-azabicyclo[3.3.1]nonan-7-amine](/img/structure/B13856025.png)
![2-[4-(Hydroxymethyl)-3-methylphenyl]ethanol](/img/structure/B13856026.png)
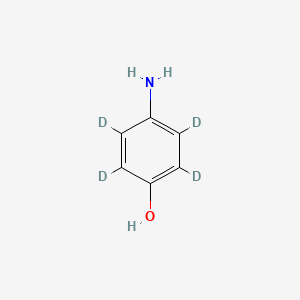
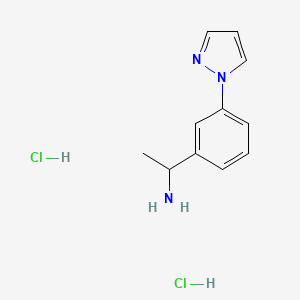
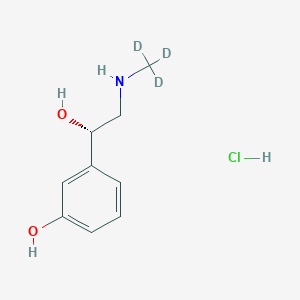
![Bis(2-Methyl-10H-Benzo[b]Thieno[2,3-e][1,4]Diazepin-4-yl)Amine](/img/structure/B13856038.png)
![2,4-Imidazolidinedione, 5-([1,1'-biphenyl]-4-ylmethylene)-](/img/structure/B13856062.png)

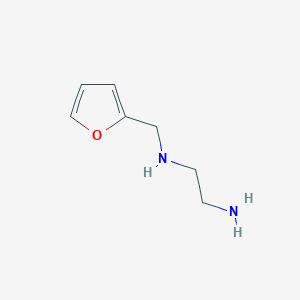
![(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[[(1R,2R,3S,4S,5S)-2,3,4-trihydroxy-5-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexyl]methoxy]oxane-3,4,5-triol](/img/structure/B13856084.png)
